molecular formula C14H13NO3S B2810103 {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol CAS No. 218288-31-4

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol

Cat. No.: B2810103
CAS No.: 218288-31-4
M. Wt: 275.32
InChI Key: WDPSYBQFUCZGSY-UHFFFAOYSA-N
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Description

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol is a nitroaromatic compound with a molecular formula of C₁₄H₁₃NO₃S and a molecular weight of 275.32 g/mol . It features a benzyl alcohol group (-CH₂OH) attached to a phenyl ring substituted with a nitro (-NO₂) group at position 3 and a 4-methylphenylsulfanyl (-S-C₆H₄-CH₃) group at position 2. This compound is primarily used in organic synthesis and materials science, though its specific applications remain understudied in publicly available literature.

Properties

IUPAC Name

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-10-2-5-12(6-3-10)19-14-7-4-11(9-16)8-13(14)15(17)18/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPSYBQFUCZGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol typically involves the reaction of 4-methylthiophenol with 3-nitrobenzaldehyde under specific conditions to form the intermediate compound, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methanol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂) are typical.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the methanol group with other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for investigating biological processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and nitrophenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol

  • Key Difference : The 4-methyl group is replaced with a 4-chloro substituent.
  • Molecular Formula: C₁₃H₁₀ClNO₃S.
  • Molecular Weight : 295.75 g/mol .
  • Impact : The electron-withdrawing chlorine atom increases the electrophilicity of the aromatic ring compared to the electron-donating methyl group in the parent compound. This may enhance reactivity in nucleophilic substitution reactions .

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime

  • Key Difference : The benzyl alcohol (-CH₂OH) is replaced with an oxime (-CH=N-OH) group.
  • Molecular Formula : C₁₄H₁₂N₂O₃S.
  • Molecular Weight : 288.32 g/mol .

Functional Group Derivatives

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methyl 3-(trifluoromethyl)benzoate

  • Key Difference : The alcohol (-OH) is esterified with a 3-(trifluoromethyl)benzoate group.
  • Molecular Formula: C₂₂H₁₆F₃NO₄S.
  • Molecular Weight : 447.43 g/mol .
  • Impact : The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this derivative more suitable for pharmaceutical applications .

{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol

  • Key Difference : Absence of the nitro group and substitution with chlorine.
  • Molecular Formula : C₁₃H₁₁ClOS.
  • Molecular Weight : 250.74 g/mol .

Biological Activity

The compound {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a sulfanyl group and a nitrophenyl moiety, which are believed to contribute significantly to its biological activity. The presence of these functional groups enhances the compound's reactivity and interaction with biological targets.

Property Value
Molecular FormulaC15H15N1O3S1
Molecular Weight287.35 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves interactions with specific enzymes and receptors within biological systems. The sulfanyl and nitrophenyl groups are critical for binding to these molecular targets, influencing their activity and potentially leading to therapeutic effects. Key pathways affected include:

  • Oxidative Stress Response : Modulation of oxidative stress levels in cells.
  • Signal Transduction : Interference with signaling pathways that regulate cell growth and apoptosis.
  • Metabolic Regulation : Alteration of metabolic processes through enzyme inhibition or activation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

In one study, the minimum inhibitory concentrations (MIC) for related compounds ranged from 1 to 32 µg/mL against clinical strains of bacteria, indicating strong antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays on various cancer cell lines. The IC50 values for these compounds were reported to be below 10 µg/mL for several derivatives, suggesting potent anticancer properties.

For example:

  • HeLa Cells : IC50 values ranged from 8.49 to 62.84 µg/mL.
  • SKOV-3 Cells : IC50 values were between 7.87 and 70.53 µg/mL.
  • MCF-7 Cells : IC50 values ranged from 11.20 to 93.46 µg/mL .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds similar in structure have shown significant free radical scavenging abilities, which are crucial for protecting cells from oxidative damage.

Case Studies

Several case studies highlight the potential applications of this compound in biomedical research:

  • Antimicrobial Evaluation :
    • A study synthesized multiple derivatives and evaluated their effectiveness against clinical strains of staphylococci.
    • Results indicated that certain derivatives inhibited biofilm formation by up to 84% at specific concentrations .
  • Anticancer Research :
    • Research focused on the effects of various derivatives on cancer cell proliferation.
    • Compounds were shown to induce apoptosis in cancer cells, further supporting their potential as chemotherapeutic agents .

Q & A

Q. What are the established synthetic routes for {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol, and how are intermediates validated?

The synthesis typically involves multi-step organic reactions, such as nucleophilic aromatic substitution for introducing the sulfanyl group and nitro reduction followed by alcohol protection. Key intermediates are monitored using thin-layer chromatography (TLC) to track reaction progress, with structural confirmation via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy. For example, the nitro group’s reduction step requires controlled conditions (e.g., hydrogenation at 50–60°C with Pd/C catalyst) to avoid over-reduction .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : Assigns proton environments (e.g., distinguishing aromatic protons at δ 7.2–8.5 ppm) and confirms functional groups like the methanol moiety (δ 4.5–5.0 ppm for -CH2_2OH) .
  • X-ray Crystallography : Resolves 3D molecular geometry; SHELXL is widely used for refinement, leveraging high-resolution data to model anisotropic displacement parameters and hydrogen bonding networks .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C14_{14}H13_{13}NO3_3S: 283.07) .

Q. What are the key physical properties (e.g., solubility, melting point) relevant to handling this compound?

Solubility varies with solvent polarity: moderately soluble in DMSO and dichloromethane, sparingly in water. Melting points for analogous nitrophenyl derivatives range from 120–140°C, requiring differential scanning calorimetry (DSC) for precise determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in sulfanyl group introduction?

Variables include:

  • Temperature : Elevated temperatures (80–100°C) accelerate thiolate nucleophile formation but risk side reactions (e.g., oxidation).
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction purification via column chromatography .
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

  • Disorder in the sulfanyl group : Modeled using SHELXL’s PART instruction to split occupancy between conformers .
  • Twinned crystals : Processed with SHELXD for initial structure solution and WinGX for metric analysis of unit cell parameters .
  • Hydrogen bonding networks : ORTEP visualizes intermolecular interactions (e.g., O-H···O nitro bonds) critical for packing stability .

Q. How does the nitro group influence electronic properties and reactivity in electrophilic substitution reactions?

The nitro group acts as a strong electron-withdrawing meta-director, lowering the aromatic ring’s electron density. Computational studies (DFT at B3LYP/6-31G*) reveal enhanced electrophilicity at the para position to the sulfanyl group, facilitating reactions like halogenation or cross-coupling .

Q. How should researchers resolve contradictions in reported biological activity data for similar compounds?

  • Dose-response curves : Replicate assays (e.g., enzyme inhibition IC50_{50}) under standardized conditions (pH 7.4, 37°C) .
  • Structural analogs : Compare substituent effects (e.g., fluoro vs. methyl groups on receptor binding) using molecular docking (AutoDock Vina) .
  • Meta-analysis : Cross-reference PubChem BioAssay data to identify outliers or assay-specific artifacts .

Q. What computational tools are recommended for modeling this compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : GROMACS simulates ligand-protein binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .
  • Pharmacophore modeling : Schrödinger Phase identifies critical interaction features (e.g., hydrogen bond acceptors near the nitro group) .

Q. How do steric effects from the 4-methylphenyl group impact derivatization reactions?

Steric hindrance at the sulfanyl-attached phenyl ring limits access to bulkier electrophiles (e.g., tert-butyl halides). Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time, minimizing decomposition .
  • Protecting groups : Temporarily mask the methanol group with TMSCl to prevent unwanted side reactions .

Q. What are the best practices for comparative analysis with structurally related compounds (e.g., 4-fluoro analogs)?

  • SAR Studies : Systematically vary substituents (e.g., methyl → fluoro) and measure changes in logP (HPLC-derived) and bioactivity .
  • Crystallographic overlays : Use Mercury software to align structures and quantify conformational differences (RMSD < 0.5 Å) .
  • Thermodynamic profiling : ITC (isothermal titration calorimetry) compares binding enthalpies for receptor-ligand pairs .

Methodological Notes

  • SHELX Refinement : Always validate anisotropic displacement parameters with the R1_1/wR2_2 convergence criteria (target: R1_1 < 0.05) .
  • NMR Assignments : Use 2D COSY and HSQC to resolve overlapping signals in aromatic regions .
  • Biological Assays : Include positive controls (e.g., known inhibitors) to normalize activity data across labs .

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